13-(methoxymethyl)-11-methyl-4-[1-(3-nitrophenyl)pyrrol-3-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
Overview
Description
9-(methoxymethyl)-7-methyl-2-[1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one is a complex heterocyclic compound. It features a unique structure that combines pyridine, thieno, and pyrimidine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(methoxymethyl)-7-methyl-2-[1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one involves multiple steps. One common method starts with the acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, which react with hydrazine hydrate to form tricyclic 3-amino-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones . These intermediates can then be further modified to introduce the methoxymethyl and nitrophenyl groups under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
9-(methoxymethyl)-7-methyl-2-[1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved. For example, it might inhibit an enzyme by binding to its active site, preventing substrate access.
Comparison with Similar Compounds
Similar compounds include other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones, such as:
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-one
- 2-methoxy-4-methylphenol
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of the nitrophenyl group in 9-(methoxymethyl)-7-methyl-2-[1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one, for example, provides unique electronic properties that can influence its interactions with biological targets.
Properties
IUPAC Name |
13-(methoxymethyl)-11-methyl-4-[1-(3-nitrophenyl)pyrrol-3-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-12-8-14(11-31-2)17-18-19(32-22(17)23-12)21(28)25-20(24-18)13-6-7-26(10-13)15-4-3-5-16(9-15)27(29)30/h3-10,20,24H,11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXVQPDJLUUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CN(C=C4)C5=CC(=CC=C5)[N+](=O)[O-])SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.